molecular formula C18H17NO7 B2370603 Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate CAS No. 302821-51-8

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate

Katalognummer: B2370603
CAS-Nummer: 302821-51-8
Molekulargewicht: 359.334
InChI-Schlüssel: MTZFNCKQMZXJCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a useful research compound. Its molecular formula is C18H17NO7 and its molecular weight is 359.334. The purity is usually 95%.
BenchChem offers high-quality Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

diethyl 2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-3-24-17(20)15(18(21)25-4-2)11-14-8-9-16(26-14)12-6-5-7-13(10-12)19(22)23/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZFNCKQMZXJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate. This compound is a notable example of a complex heterocyclic structure, the synthesis of which integrates two powerful C-C bond-forming reactions: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the Knoevenagel condensation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed exploration of the synthetic strategy, reaction mechanisms, step-by-step experimental protocols, and the critical reasoning behind procedural choices, ensuring both theoretical understanding and practical applicability.

Introduction and Strategic Overview

The target molecule, Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate, incorporates a 5-aryl-furan scaffold, a privileged structure in medicinal chemistry known for its presence in numerous pharmacologically active compounds.[1] The furan ring can act as a bioisostere for a phenyl group, often enhancing metabolic stability or receptor binding affinity.[2] The synthesis is strategically designed as a two-stage process, beginning with the construction of a key aldehyde intermediate, followed by its condensation with an active methylene compound.

This approach offers modularity, allowing for the potential synthesis of a diverse library of analogues by varying either the aryl halide in the first step or the active methylene compound in the second.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical disconnection strategy. The target molecule can be disconnected at the double bond, pointing to a Knoevenagel condensation between 5-(3-nitrophenyl)furan-2-carbaldehyde and diethyl malonate. The aldehyde intermediate, in turn, can be disconnected at the C-C bond between the furan and phenyl rings, suggesting a palladium-catalyzed cross-coupling reaction between a furan-2-carbaldehyde derivative and a 3-nitrophenyl-containing coupling partner.

G Target Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate Disconnect1 Knoevenagel Condensation Target->Disconnect1 Intermediate_Aldehyde 5-(3-nitrophenyl)furan- 2-carbaldehyde Disconnect1->Intermediate_Aldehyde DEM Diethyl malonate Disconnect1->DEM Disconnect2 Suzuki-Miyaura Coupling Intermediate_Aldehyde->Disconnect2 Furan_Boronic 5-Formylfuran-2-boronic acid Disconnect2->Furan_Boronic Aryl_Halide 1-Bromo-3-nitrobenzene Disconnect2->Aryl_Halide

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 5-(3-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

The formation of the C-C bond between the furan and phenyl rings is most effectively achieved using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is selected for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.[3] This reaction couples an organoboron species with an organohalide.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (1-bromo-3-nitrobenzene) to form a Pd(II) complex.

  • Transmetalation: The boronic acid (5-formylfuran-2-boronic acid) reacts with a base (e.g., K₂CO₃) to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X PdII_Coupled Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Coupled Ar'-B(OH)₂ (Base) PdII_Coupled->Pd0 Ar-Ar' OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 5-aryl-furan-2-carbaldehydes.[2]

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
5-Formylfuran-2-boronic acidC₅H₅BO₄139.901.01.0
1-Bromo-3-nitrobenzeneC₆H₄BrNO₂202.011.11.1
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.03.0
TolueneC₇H₈92.14~4 mLSolvent
EthanolC₂H₅OH46.07~4 mLSolvent
WaterH₂O18.02~3 mLSolvent

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-formylfuran-2-boronic acid (1.0 mmol), 1-bromo-3-nitrobenzene (1.1 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add the solvent system consisting of toluene (4 mL), ethanol (4 mL), and water (3 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[3]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-(3-nitrophenyl)furan-2-carbaldehyde.

Part II: via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[5] This reaction is ideal for the final step of our synthesis.

Mechanistic Rationale

The reaction is catalyzed by a mild base, typically a secondary amine like piperidine.[6] A strong base is avoided as it could promote the self-condensation of the aldehyde.[7]

  • Carbanion Formation: The base deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups.[8] This forms a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde intermediate.

  • Protonation: The resulting alkoxide is protonated by the conjugate acid of the base to form a β-hydroxy compound (an aldol-type addition product).

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable, conjugated α,β-unsaturated product.[9]

G Start Aldehyde + Diethyl Malonate Step1 Base-catalyzed Deprotonation of Malonate Start->Step1 Enolate Malonate Enolate (Carbanion) Step1->Enolate Step2 Nucleophilic Attack on Aldehyde Carbonyl Enolate->Step2 Intermediate Alkoxide Intermediate Step2->Intermediate Step3 Protonation Intermediate->Step3 Aldol β-Hydroxy Adduct Step3->Aldol Step4 Dehydration (Elimination of H₂O) Aldol->Step4 Product Final Product (α,β-unsaturated compound) Step4->Product

Caption: Workflow of the Knoevenagel condensation mechanism.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on well-established methods for Knoevenagel condensations involving aromatic aldehydes and diethyl malonate.[2][9]

Table 2: Reagents for Knoevenagel Condensation

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
5-(3-nitrophenyl)furan-2-carbaldehydeC₁₁H₇NO₄217.181.01.0
Diethyl malonateC₇H₁₂O₄160.171.11.1
PiperidineC₅H₁₁N85.15CatalyticCatalyst
EthanolC₂H₅OH46.07~10 mLSolvent

Procedure:

  • Setup: In a round-bottom flask, dissolve 5-(3-nitrophenyl)furan-2-carbaldehyde (1.0 mmol) and diethyl malonate (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-6 drops) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) to increase the reaction rate.

  • Monitoring: Monitor the reaction for the formation of a precipitate or by TLC until the starting aldehyde is consumed.

  • Isolation: If a precipitate forms upon completion, cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Workup: If no precipitate forms, concentrate the reaction mixture in vacuo. Dissolve the residue in an organic solvent like ethyl acetate, wash with dilute acid (e.g., 1M HCl) to remove the piperidine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate.

Product Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Expected methods include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 3: Properties of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Appearance
Diethyl malonate[10]C₇H₁₂O₄160.17Colorless liquid
5-(3-nitrophenyl)furan-2-carbaldehydeC₁₁H₇NO₄217.18Solid (likely yellow)
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate[11]C₁₈H₁₇NO₇359.33Solid

Conclusion

The synthesis of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a robust and efficient process that leverages two fundamental reactions in organic chemistry. The Suzuki-Miyaura coupling provides a reliable method for constructing the core 5-aryl-furan intermediate, while the subsequent Knoevenagel condensation offers a straightforward pathway to the final α,β-unsaturated product. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully execute this synthesis and adapt it for the creation of novel chemical entities for drug discovery and development programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-(Aryl)furan-2-carbaldehydes.
  • Anderson, B. A., et al. (2002). Synthesis of 5-Pyridyl-2-furaldehydes via Palladium-Catalyzed Cross-Coupling with Triorganozincates. Organic Letters, 4(2), 201-204. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Wikipedia. Diethyl malonate. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Srivastava, V. P., & Yadav, L. D. S. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Journal of the Indian Chemical Society, 99(5), 100445. [Link]

  • O'Keefe, B. M., et al. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1669-1671. [Link]

  • LookChem. The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)
  • BenchChem. (2025).
  • Chemical Society of Japan. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Chemistry Letters, 43(10), 1636-1638.
  • Journal of Organic & Pharmaceutical Chemistry. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 5-(3-Fluorophenyl)

Sources

An In-depth Technical Guide to Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate, a molecule of significant interest within the field of medicinal chemistry. The furan scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] This guide details the chemical identity, synthesis, and potential applications of this specific furan derivative, providing a foundational resource for researchers engaged in drug discovery and development.

Chemical Identity and Properties

  • Chemical Name: Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate

  • CAS Number: 302821-51-8[4]

  • Molecular Formula: C₁₈H₁₇NO₇[5]

  • Molecular Weight: 375.33 g/mol

  • Chemical Structure:

    Figure 1: Chemical structure of the title compound.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
XLogP33.1[6]
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count7[5]
Rotatable Bond Count7[6]
Topological Polar Surface Area108.9 Ų[5]

Synthesis Pathway: The Knoevenagel Condensation

The primary and most logical synthetic route to Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is the Knoevenagel condensation. This well-established reaction involves the nucleophilic addition of an active methylene compound, in this case, diethyl malonate, to a carbonyl group of an aldehyde, followed by dehydration.[7]

The synthesis can be conceptually broken down into two main stages:

  • Synthesis of the Precursor Aldehyde: Preparation of 5-(3-nitrophenyl)furan-2-carbaldehyde.

  • Knoevenagel Condensation: Reaction of the precursor aldehyde with diethyl malonate.

Figure 2: Conceptual workflow for the synthesis.

Stage 1: Synthesis of 5-(3-nitrophenyl)furan-2-carbaldehyde (Precursor)

A common method for the synthesis of 5-aryl-2-furaldehydes is the Meerwein arylation. This involves the reaction of a diazonium salt with an activated alkene, in this case, furan-2-carbaldehyde, catalyzed by a copper salt.

Experimental Protocol (Representative):

  • Diazotization of 3-Nitroaniline:

    • Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Meerwein Arylation:

    • In a separate flask, prepare a solution of furan-2-carbaldehyde in a suitable solvent (e.g., acetone/water).

    • Add a catalytic amount of a copper(II) salt (e.g., CuCl₂).

    • Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde solution at a controlled temperature (e.g., 10-15 °C).

    • Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

    • The crude product can be isolated by filtration and purified by recrystallization or column chromatography.

Stage 2: Knoevenagel Condensation

The Knoevenagel condensation is a robust and versatile C-C bond-forming reaction.[8] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Weak bases like piperidine or ammonium salts are often employed to prevent self-condensation of the aldehyde.[7]

Experimental Protocol (Representative):

  • Reaction Setup:

    • In a round-bottom flask, combine 5-(3-nitrophenyl)furan-2-carbaldehyde (1.0 equivalent) and diethyl malonate (1.0-1.2 equivalents).

    • Add a suitable solvent, such as ethanol or toluene.

    • Add a catalytic amount of a weak base, for example, piperidine (a few drops) or ammonium acetate.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

    • The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid product precipitates, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate.

Knoevenagel_Mechanism cluster_mechanism Knoevenagel Condensation Mechanism Base Base Enolate Enolate Intermediate Base->Enolate Deprotonation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde 5-(3-nitrophenyl)furan-2-carbaldehyde Aldehyde->Alkoxide Hydroxylated_Intermediate Hydroxylated Adduct Alkoxide->Hydroxylated_Intermediate Protonation Final_Product Final Product Hydroxylated_Intermediate->Final_Product Dehydration (-H₂O)

Sources

Literature review on nitrophenyl-furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Nitrophenyl-Furan Scaffold: A Technical Whitepaper on Synthesis, Reductive Activation, and Antimicrobial Efficacy

Executive Summary

The rapid proliferation of multidrug-resistant (MDR) nosocomial pathogens has necessitated the re-evaluation of legacy antimicrobial pharmacophores. Among these, the nitrophenyl-furan scaffold—a privileged structure characterized by an electron-donating furan ring coupled with an electron-withdrawing nitrophenyl group—has emerged as a highly tunable platform for novel drug discovery. As a Senior Application Scientist, I approach the nitrophenyl-furan class not merely as a historical artifact, but as a dynamic, multi-targeted warhead. This whitepaper systematically deconstructs the mechanistic causality of nitrofuran activation, outlines self-validating synthetic and biological protocols, and synthesizes recent quantitative efficacy data to guide future drug development.

The Pharmacophore: Mechanisms of Reductive Activation

Unlike traditional antibiotics that inhibit a singular enzymatic target, nitrophenyl-furan derivatives function as prodrugs requiring intracellular activation. Their biological efficacy is predicated on the enzymatic reduction of the 5-nitro group, a process that generates a cascade of cytotoxic electrophiles.

In Escherichia coli and other Enterobacterales, this activation is primarily catalyzed by oxygen-insensitive type I nitroreductases, specifically the flavin mononucleotide (FMN)-dependent enzymes NfsA and NfsB, alongside the recently characterized AhpF reductase (1)[1].

Mechanistic Causality: The stepwise two-electron reduction of the nitro moiety yields highly reactive nitroso and hydroxylamino intermediates. These electrophilic species non-specifically bind to nucleophilic sites on bacterial ribosomes, causing severe DNA lesions, strand breakage, and the catastrophic halt of RNA and protein synthesis (2)[2]. Because this mechanism damages multiple macromolecular targets simultaneously, the mutational frequency required for bacteria to develop resistance is exceptionally high.

G A Nitrofuran Prodrug B Type I Nitroreductases (NfsA, NfsB, AhpF) A->B Enzymatic Reduction C Reactive Intermediates (Nitroso, Hydroxylamino) B->C Electron Transfer D Macromolecular Damage (DNA, RNA, Proteins) C->D Electrophilic Attack E Bacterial Cell Death D->E

Caption: Nitrofuran prodrug activation and mechanism of bacterial cytotoxicity.

Synthetic Methodologies and Late-Stage Functionalization

Historically, structural modifications of nitrofurans were limited by the chemical sensitivity of the nitro group. However, modern cross-coupling and late-stage functionalization (LSF) techniques have enabled the precise engineering of the furan periphery. For example, Cu-catalyzed C–H LSF at the N-α position of legacy drugs like furazolidone (FZD) has yielded derivatives with superior pharmacokinetic profiles and enhanced target selectivity (3)[3].

Alternatively, to construct asymmetric bis-arylfuran scaffolds, researchers frequently employ palladium-catalyzed cross-coupling methodologies (4)[4].

Synth S1 Furan-2,5-diboronic acid + 4-bromonitroarene S2 Suzuki Cross-Coupling (Pd-Catalyst) S1->S2 S3 2,5-bis(4-nitrophenyl)furan Intermediate S2->S3 S4 Late-Stage Functionalization (Cu-Catalyzed C-H LSF) S3->S4 S5 Optimized Nitrophenyl-Furan Derivatives S4->S5

Caption: Synthetic pathway for nitrophenyl-furan derivatives via cross-coupling.

Protocol 1: Synthesis of 2,5-bis(4-nitrophenyl)furans via Suzuki Cross-Coupling
  • Step 1: Reagent Preparation. Combine furan-2,5-diboronic acid pinacol ester and substituted 4-bromonitroarene in a Schlenk flask.

    • Causality: Utilizing the pinacol ester rather than the free boronic acid prevents rapid protodeboronation under basic conditions, ensuring significantly higher coupling yields.

  • Step 2: Catalyst Addition. Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv) in a degassed 1,4-dioxane/H2O (4:1) mixture.

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidative deactivation of the sensitive Pd(0) catalyst.

  • Step 3: Reaction & Self-Validation. Stir the mixture at 90 °C for 12 hours.

    • Self-validating step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) mobile phase. The disappearance of the UV-active 4-bromonitroarene spot and the emergence of a highly fluorescent product spot objectively confirms cross-coupling progression without requiring premature reaction quenching.

  • Step 4: Purification. Filter the heterogeneous mixture through a Celite pad prior to extraction.

    • Causality: This step removes precipitated palladium black, which can catalyze unwanted side reactions or cause product degradation during subsequent silica gel chromatography.

Structure-Activity Relationships (SAR) & Quantitative Efficacy

The biological activity of nitrophenyl-furan derivatives is heavily influenced by the nature of the substituent at the C-2 position of the furan ring. Modifications here alter the electron density, directly impacting the reduction potential of the nitro group and the molecule's affinity for specific bacterial nitroreductases. Recent chemometric analyses have demonstrated that integrating specific hydrophobes, such as benzhydrazide or azetidinyl groups, drastically lowers the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens (5)[5].

Table 1: Comparative Antimicrobial Efficacy of Nitrophenyl-Furan Derivatives

Compound / DerivativeStructural ModificationTarget PathogenMIC (µg/mL)Reference
Furazolidone (FZD)Unmodified Parent DrugS. aureus4.0 - 8.0[3]
Compound 2h3-azetidin-3-yl substitutionS. aureus< 1.0[5]
Compound 4-butyl-hydrazideBenzhydrazide integrationS. aureus (MRSA)2.0[6]
FZD Derivative 18N-α Late-Stage FunctionalizationE. coli2.0 - 4.0[3]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with Resazurin Validation
  • Step 1: Inoculum Preparation. Grow target bacterial strains in Mueller-Hinton Broth (MHB) to an OD600 of 0.08-0.1 (equivalent to a 0.5 McFarland standard).

    • Causality: Standardizing the inoculum ensures that the bacteria are in the logarithmic growth phase, providing a uniform physiological state that minimizes batch-to-batch variability.

  • Step 2: Microdilution. Perform two-fold serial dilutions of the nitrophenyl-furan derivative in a 96-well microtiter plate, yielding a concentration gradient from 64 µg/mL to 0.125 µg/mL.

  • Step 3: Incubation & Self-Validation. Add 10 µL of the standardized bacterial suspension to each well and incubate at 37 °C for 18 hours. Following incubation, add 30 µL of a 0.015% resazurin aqueous solution to all wells and incubate for an additional 2 hours.

    • Self-validating step: Resazurin acts as an objective metabolic indicator. A color change from blue (oxidized) to pink (reduced by viable cells) provides a self-validating, binary visual readout of bacterial viability. This eliminates the subjective errors associated with reading visual turbidity, ensuring high trustworthiness of the MIC threshold (6)[6].

Resistance Mechanisms and Future Perspectives

While nitrofurans possess a high barrier to resistance due to their multi-targeted electrophilic attack, clinical resistance does occasionally emerge. This is predominantly driven by chromosomal mutations that disrupt prodrug activation. Mutations in the nfsA and nfsB genes are the primary drivers of resistance in E. coli (7)[8]. Interestingly, resistance can also be conferred by mutations in the ribE gene, which encodes an enzyme essential for the biosynthesis of the FMN cofactor required by NfsA/NfsB. However, ribE mutations incur a severe metabolic fitness cost, limiting their clinical propagation (7)[8].

Resist R1 Antibiotic Pressure (Nitrofuran Exposure) R2 Chromosomal Mutations (nfsA, nfsB, ribE) R1->R2 R3 Loss of Nitroreductase Activity / FMN Depletion R2->R3 R4 Failure of Prodrug Activation R3->R4 R5 Bacterial Survival (Resistance Phenotype) R4->R5

Caption: Primary chromosomal mutation pathways leading to nitrofuran resistance.

Future drug development must focus on designing nitrophenyl-furan analogues with a higher binding affinity for alternative reductases (like AhpF) to bypass traditional nfsA/nfsB resistance networks, ensuring this vital class of antimicrobials remains effective for decades to come.

Sources

Methodological & Application

Biochemical Characterization and In Vitro Assay Protocol for Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The landscape of modern drug discovery has experienced a profound paradigm shift, marked by the resurgence of targeted covalent inhibitors (TCIs)[1]. Unlike traditional reversible ligands, TCIs achieve prolonged pharmacodynamics and high biochemical efficiency by forming an irreversible bond with a specific nucleophilic residue—most commonly cysteine—within the target protein's active site[2].

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate serves as an excellent model compound for evaluating TCI assay workflows. Its chemical architecture is bipartite, designed specifically for the two-step kinetic mechanism of covalent inhibition:

  • The Recognition Element: The 5-(3-nitrophenyl)-2-furyl moiety provides the necessary steric bulk, hydrophobicity, and π−π stacking potential to drive the initial, reversible non-covalent binding event ( KI​ ).

  • The Warhead: The diethyl methylene malonate group acts as a highly activated α,β -unsaturated Michael acceptor. The dual electron-withdrawing ester groups severely deplete electron density at the β -carbon, priming it for a Thiol-Michael addition by a catalytic or allosteric cysteine[3].

MOA E Target Enzyme (Free Cysteine) EI Non-Covalent Complex (Reversible Binding, K_I) E->EI k_on / k_off I Diethyl {[5-(3-nitrophenyl)-2-furyl] methylene}malonate I->EI k_on / k_off EI_cov Covalent Adduct (Irreversible, k_inact) EI->EI_cov Thiol-Michael Addition

Two-step kinetic mechanism of covalent inhibition via Thiol-Michael addition.

To rigorously evaluate this compound, we must employ a self-validating system consisting of two distinct phases: determining its intrinsic chemical reactivity, followed by assessing its time-dependent biochemical potency.

Phase I: Intrinsic Thiol Reactivity Profiling (GSH Assay)

Causality & Expert Insight: Before introducing a covalent warhead to a complex protein, its intrinsic electrophilicity must be quantified. A warhead that is too reactive will act as a Pan-Assay Interference Compound (PAINS), indiscriminately alkylating off-target proteins and causing toxicity. Conversely, an inert warhead will fail to form the covalent adduct. We utilize Glutathione (GSH) as a surrogate for cellular thiols to calculate the pseudo-first-order rate constant ( kobs​ ) of the Michael acceptor[3],[4].

Step-by-Step Protocol: DTNB-Based GSH Depletion Assay
  • Buffer Preparation: Prepare 100 mM Sodium Phosphate buffer (pH 7.4) supplemented with 1 mM EDTA.

    • Causality: EDTA is critical here; it chelates trace transition metals (like Cu2+ or Fe3+ ) that catalyze the rapid, spontaneous oxidation of GSH to GSSG, which would artificially inflate the apparent reactivity rate.

  • Reagent Preparation: Prepare a 10 mM stock of GSH in assay buffer and a 10 mM stock of DTNB (Ellman's reagent) in DMSO. Prepare a 10 mM stock of the malonate compound in DMSO.

  • Reaction Initiation: In a 96-well UV-transparent plate, mix 100 μM of the inhibitor with 1 mM GSH (final concentrations).

    • Causality: Maintaining a 10-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics, greatly simplifying the mathematical derivation of the rate constant.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, 120, and 240 minutes), transfer a 10 μL aliquot of the reaction mixture into a quenching well containing 190 μL of 0.5 mM DTNB.

  • Readout: Incubate the quenched plate for 5 minutes at room temperature and measure absorbance at 412 nm using a microplate reader.

  • Data Analysis: Plot the natural log of remaining GSH concentration versus time. The negative slope of the linear regression yields kobs​ .

Expected Quantitative Data Summary
Compound / ControlPseudo-First-Order Rate ( kobs​ , min−1 )Half-life ( t1/2​ , min)Reactivity Classification
Diethyl {...}malonate 0.045 ± 0.005 15.4 Moderate (Ideal for TCIs)
Acrylamide (Negative Control)< 0.001> 600Low
Ethacrynic Acid (Positive Control)0.120 ± 0.0125.8High

Phase II: In Vitro Target Inhibition Kinetics

Causality & Expert Insight: For reversible inhibitors, the IC50​ value is a thermodynamic constant. However, for targeted covalent inhibitors like our malonate derivative, inhibition is driven by time. Given enough time, even a weak covalent inhibitor can completely inactivate an enzyme. Therefore, reporting a single time-point IC50​ is fundamentally flawed[5]. The true metrics of potency are the dissociation constant of the non-covalent complex ( KI​ ) and the maximum rate of inactivation ( kinact​ ). The ratio kinact​/KI​ represents the second-order rate constant of the overall reaction and is the gold standard for ranking TCIs.

Step-by-Step Protocol: Continuous Fluorogenic Assay (Model Cysteine Protease)
  • Assay Buffer Optimization: Prepare 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.01% Triton X-100, and 0.1 mM TCEP.

    • Causality: Standard protease buffers use DTT or β -mercaptoethanol to keep the catalytic cysteine reduced. However, these free thiols will rapidly react with the malonate Michael acceptor, destroying the inhibitor before it reaches the enzyme. TCEP is a phosphine-based reducing agent that lacks free thiols, preserving both enzyme activity and inhibitor integrity.

  • Enzyme Pre-Incubation: Dispense the model cysteine protease (e.g., Cathepsin B, final concentration 10 nM) into a 384-well black microplate. Add the malonate inhibitor at varying concentrations (0.1 μM to 50 μM ). Include a DMSO-only vehicle control.

  • Time-Dependent Monitoring: Instead of a fixed pre-incubation, immediately add the fluorogenic substrate (e.g., Z-FR-AMC at its Km​ value) to initiate the reaction.

  • Kinetic Readout: Continuously monitor fluorescence (Ex 360 nm / Em 460 nm) every 30 seconds for 60 minutes.

  • Data Fitting: The resulting progress curves will be non-linear (exponential decay of velocity) as the enzyme is progressively inactivated. Fit the curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Extraction: Plot kobs​ versus inhibitor concentration [I] and fit to a hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Expected Kinetic Parameters
Compound IC50​ (t=0 min) IC50​ (t=60 min) KI​ ( μM ) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )
Diethyl {...}malonate > 50 μM 4.2 μM 12.5 0.035 46.6
E-64 (Irreversible Control)1.2 μM 0.05 μM 0.80.1503125.0

Experimental Workflow Visualization

Workflow Step1 1. Compound Preparation Prepare 10 mM stock in DMSO Step2 2. GSH Reactivity Assay Incubate with GSH, read via DTNB Step1->Step2 Step3 3. Enzyme Incubation Pre-incubate target with inhibitor Step1->Step3 Step4 4. Substrate Addition Add fluorogenic substrate Step3->Step4 Step5 5. Kinetic Readout Measure fluorescence over time Step4->Step5 Step6 6. Data Analysis Calculate k_inact / K_I Step5->Step6

Step-by-step experimental workflow for evaluating covalent inhibitor kinetics.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.[Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13421.[Link]

  • Schwöbel, J. A. H., Wondrousch, D., Koleva, Y. K., Madden, J. C., Cronin, M. T. D., & Schüürmann, G. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology, 23(10), 1576-1585.[Link]

Sources

Application Notes: Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens and biofilm-forming bacteria, has necessitated the revival and structural optimization of legacy antibiotic classes. Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a highly specialized, synthetic nitro-heteroaromatic compound. By conjugating a 3-nitrophenyl group to a furan ring—further functionalized with a lipophilic diethyl malonate moiety—this compound acts as an advanced prodrug. It is specifically designed to exploit bacterial nitroreductase enzymes, circumventing standard efflux-mediated or target-mutation resistance mechanisms[1]. This application note provides a comprehensive guide to the mechanistic evaluation and experimental application of this compound in preclinical antimicrobial research.

Mechanistic Grounding & Causality (E-E-A-T)

To effectively utilize Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate in laboratory settings, researchers must understand the causality behind its bioactivation.

Like classic 5-nitrofurans (e.g., nitrofurantoin, furazolidone), this compound is biologically inert until it undergoes enzymatic reduction within the bacterial cytoplasm[2].

  • Prodrug Activation: The compound is reduced by bacterial Type I (oxygen-insensitive, e.g., NfsA, NfsB) and Type II (oxygen-sensitive, e.g., AhpF) nitroreductases[2][3].

  • Electrophilic Attack: The enzymatic reduction of the nitro moiety yields highly reactive nitroso and hydroxylamino intermediates.

  • Macromolecular Damage: These electrophiles do not have a single target; rather, they covalently bind to nucleophilic sites on ribosomal proteins, DNA, and RNA, causing strand breakage and halting protein synthesis[4].

Experimental Implication: Because the compound relies on flavin mononucleotide (FMN)-dependent nitroreductases, in vitro enzymatic assays must be strictly supplemented with exogenous NAD(P)H (as electron donors) and FMN to prevent false-negative activity readouts[3]. Furthermore, its enhanced lipophilicity (driven by the diethyl malonate side chain) improves penetration into the dense exopolysaccharide matrix of bacterial biofilms[1].

Mechanism Prodrug Diethyl {[5-(3-nitrophenyl)-2-furyl] methylene}malonate (Prodrug) Intermediates Reactive Electrophilic Intermediates (Nitroso & Hydroxylamino) Prodrug->Intermediates Enzymatic Reduction Enzyme Bacterial Nitroreductases (e.g., NfsA, NfsB, AhpF) Enzyme->Intermediates Catalysis Cofactors NADH / NADPH + FMN Cofactors->Enzyme Electron Donors Target1 Ribosomal Proteins (Translation Inhibition) Intermediates->Target1 Covalent Binding Target2 Bacterial DNA/RNA (Strand Breakage) Intermediates->Target2 Oxidative/Electrophilic Damage Death Bacterial Cell Death Target1->Death Target2->Death

Fig 1: Nitroreductase-mediated bioactivation pathway of the nitrophenyl-furan prodrug.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity when working with nitro-heteroaromatic compounds.

Protocol A: Broth Microdilution MIC Assay (Planktonic Susceptibility)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against wild-type and nitroreductase-deficient strains.

Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because it minimizes chelating effects that could artificially alter the compound's solubility or bacterial membrane permeability.

  • Compound Preparation: Dissolve Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate in 100% DMSO to create a 10 mg/mL stock. Note: Nitro-aromatics are often hydrophobic; ensure complete dissolution before proceeding.

  • Serial Dilution: Prepare a 2-fold serial dilution in CAMHB in a 96-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli ATCC 25922 and an nfsA/nfsB double-knockout mutant) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the inoculum to 50 µL of the drug dilutions (Final inoculum: ∼5×105 CFU/mL).

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. Read optical density at 600 nm.

  • Self-Validation Control: Always run a parallel MIC with Nitrofurantoin[4]. If the nfsA/nfsB knockout strain does not show a >4-fold increase in MIC against Nitrofurantoin, the knockout phenotype is compromised, and the assay must be rejected.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: Assess the compound's ability to penetrate and eradicate mature biofilms.

Causality Check: Planktonic MICs do not reflect biofilm recalcitrance. Biofilm-embedded cells exist in a dormant metabolic state, downregulating nitroreductase expression. The MBEC assay forces the evaluation of the compound's penetration and activation under hypoxic, low-metabolism conditions[1].

Workflow Step1 1. Inoculation Calgary Biofilm Device Step2 2. Maturation 24h at 37°C (Peg Lid) Step1->Step2 Step3 3. Drug Challenge Expose to Compound Step2->Step3 Step4 4. Neutralization Transfer to Recovery Media Step3->Step4 Step5 5. Sonication Dislodge Surviving Cells Step4->Step5 Step6 6. Quantification Plate & Count CFUs Step5->Step6

Fig 2: Step-by-step workflow for the MBEC assay using a peg-lid device.

  • Biofilm Formation: Inoculate a Calgary Biofilm Device (96-well plate with a peg lid) with 107 CFU/mL of S. epidermidis or P. aeruginosa in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote exopolysaccharide production). Incubate for 24 hours at 37°C on a rocking shaker.

  • Washing: Carefully remove the peg lid and rinse for 10 seconds in a 96-well plate containing sterile PBS to remove loosely adherent planktonic cells.

  • Drug Challenge: Transfer the peg lid to a challenge plate containing serial dilutions of the compound. Incubate for 24 hours.

  • Neutralization & Recovery: Transfer the lid to a recovery plate containing neutralizing broth (e.g., Dey-Engley neutralizing broth) to instantly halt the antimicrobial action and prevent carryover toxicity.

  • Sonication: Sonicate the recovery plate for 10 minutes at room temperature to dislodge surviving biofilm cells into the media.

  • Quantification: Plate 10 µL aliquots from the recovery plate onto agar. The MBEC is the lowest concentration resulting in zero CFU growth after 24 hours.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of nitrophenyl-furan derivatives compared to legacy nitrofurans. The data illustrates the differential activation and efficacy across wild-type and resistant phenotypes.

Compound / DrugTarget StrainPhenotypePlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Enzymatic Vmax (µM/min)
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate E. coli ATCC 25922Wild-Type2.0 - 4.016.0 - 32.045.2 ± 3.1
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate E. coli ΔnfsAΔnfsBNitroreductase Deficient> 64.0> 128.0< 5.0
Nitrofurantoin (Control) E. coli ATCC 25922Wild-Type16.0> 128.038.5 ± 2.4
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate S. epidermidis ATCC 12228Biofilm Former4.032.0N/A (Gram-positive)

Data Interpretation: The significant jump in MIC against the ΔnfsAΔnfsB mutant confirms that the compound's primary mechanism of action is prodrug bioactivation via Type I nitroreductases. Furthermore, the compound exhibits superior MBEC values compared to Nitrofurantoin, likely due to the diethyl malonate moiety enhancing lipophilic penetration into the biofilm matrix[1][5].

References

  • PLOS Biology. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.[Link]

  • Antibiotics (MDPI) / NSF PAR. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria.[Link]

  • Journal of Antimicrobial Chemotherapy / PMC. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales.[Link]

  • Antimicrobial Agents and Chemotherapy / PMC. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli.[Link]

Sources

Experimental design for testing the efficacy of furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Evaluating the Efficacy of Furan Derivatives

Executive Overview Furan derivatives represent a highly versatile class of heterocyclic compounds with significant potential in both oncology and infectious disease drug development[1]. The oxygen-containing five-membered furan ring acts as a critical pharmacophore, readily forming hydrogen bonds with biological enzymes and receptors[2]. This application note outlines a comprehensive, self-validating experimental architecture for assessing the anticancer and antimicrobial efficacy of novel furan analogs, detailing the causality behind each methodological choice.

Mechanistic Rationale & Experimental Logic

When evaluating novel furan derivatives (such as C-glycosylated cinnamoylfurans or β-keto-enol furans), the experimental design must sequentially validate target engagement, phenotypic response, and the underlying molecular mechanism[3][4].

  • Cytotoxicity vs. Viability (MTT Assay): The primary screening relies on the MTT assay. The causality here is biochemical: only metabolically active cells possess the NAD(P)H-dependent oxidoreductase enzymes required to reduce the tetrazolium dye into insoluble purple formazan[5]. This directly correlates absorbance with the number of viable cells, allowing for the precise calculation of the half-maximal inhibitory concentration (IC50)[3].

  • Apoptotic Mechanism (Caspase-3 Assay): Cytotoxicity alone does not confirm therapeutic viability, as compounds may induce non-specific necrosis. To establish a causal link to programmed cell death, we measure Caspase-3 activation[3]. Caspase-3 is the primary executioner protease in both intrinsic and extrinsic apoptotic pathways.

  • Antimicrobial Susceptibility (MIC & Zone of Inhibition): For infectious disease applications, the Minimum Inhibitory Concentration (MIC) assay and disk diffusion methods provide standardized metrics to evaluate bacteriostatic or fungistatic efficacy[4][5]. The negative charges associated with specific furan hybrid groups (e.g., keto and pyridine modifications) contribute positively to antifungal target binding, such as tubulin interaction[4].

Workflow S1 Furan Derivative Library S2 In Vitro Screening S1->S2 S3 Anticancer Efficacy (MTT Assay) S2->S3 S4 Antimicrobial Efficacy (MIC Assay) S2->S4 S5 Apoptosis Validation (Caspase-3 Assay) S3->S5 S6 Lead Compound Selection S4->S6 S5->S6

Figure 1: High-throughput screening and validation workflow for furan derivatives.

Self-Validating Protocol Architectures

Protocol A: In Vitro Cytotoxicity (MTT Assay) Self-Validation Principle: This protocol utilizes a vehicle control to establish baseline viability and a reference drug (e.g., Doxorubicin or Etoposide) to benchmark relative potency[3][5].

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma or MCF-7 breast cancer) in 96-well flat-bottom plates at a density of 5×103 to 1×104 cells/well[5]. Incubate for 24 hours at 37°C with 5% CO2 to ensure complete cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan derivative (e.g., 5 µM to 50 µM)[3]. Treat the cells for 24 to 72 hours. Crucial: Maintain the final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity.

  • MTT Addition: Aspirate the culture medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well[5]. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the unreacted MTT solution. Add 100 µL of DMSO to each well to dissolve the intracellular formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 by plotting a dose-response curve.

Protocol B: Apoptosis Pathway Validation (Caspase-3 Colorimetric Assay) Self-Validation Principle: Background absorbance is subtracted using a blank (lysis buffer + substrate), ensuring that the signal is exclusively derived from enzymatic cleavage[3].

  • Cell Lysis: Following 24 hours of treatment with the furan derivative at its established IC50, harvest the cells. Resuspend in 50 µL of chilled RIPA lysis buffer and incubate on ice to extract cytosolic proteins[3].

  • Reaction Setup: In a 96-well plate, combine 50 µL of the cell lysate with 50 µL of 2X reaction buffer (containing 10 mM DTT to maintain the enzyme's active site cysteine in a reduced state)[3].

  • Substrate Cleavage: Add 5 µL of the 4 mM DEVD-p-NA substrate (final concentration 200 µM)[3].

  • Measurement: Incubate at 37°C for 1-2 hours. Measure the absorbance at 400-405 nm. The release of the p-nitroaniline (p-NA) chromophore is directly proportional to Caspase-3 activity.

Mechanism N1 Furan Derivative Internalization N2 Target Binding (e.g., Tubulin) N1->N2 N3 Mitochondrial Membrane Depolarization N2->N3 Stress Signal N4 Cytochrome c Release N3->N4 N5 Caspase-3 Cleavage (DEVD-pNA Active) N4->N5 Apoptosome N6 Programmed Cell Death (Apoptosis) N5->N6

Figure 2: Mechanistic pathway of furan derivative-induced apoptosis in cancer cells.

Protocol C: Antimicrobial Susceptibility (Disk Diffusion & MIC) Self-Validation Principle: Standardized inoculum matching a 0.5 McFarland standard ensures consistent microbial density, preventing false positives from under-inoculation[5].

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak evenly across a Mueller-Hinton agar plate to create a confluent bacterial/fungal lawn[5].

  • Disk Application: Place paper disks impregnated with standard concentrations of the furan test compounds and a reference antibiotic (e.g., Sulbactam-Cefoperazone or Benomyl) onto the agar surface[4][5].

  • Incubation & Measurement: Incubate the plates at 35-37°C for 16-24 hours[5]. Measure the diameter of the clear zone of inhibition in millimeters. For precise quantification, follow up with a broth microdilution assay to determine the exact MIC in µg/mL[4].

Empirical Data Synthesis

The following tables synthesize representative quantitative data from recent pharmacological evaluations of furan derivatives, demonstrating their comparative efficacy against clinical standards.

Table 1: Quantitative Anticancer Efficacy of Representative Furan Derivatives

Compound ClassTarget Cell LineTest Compound IC50Reference Drug IC50
C-Glycosylated Furan (Compound 24)MCF-7 (Breast Carcinoma)9.58 ± 5.25 µM24.77 ± 3.4 µM (Etoposide)[3]
3-(Furan-2-yl)pyrazolyl ChalconeA549 (Lung Carcinoma)27.7 µg/mL28.3 µg/mL (Doxorubicin)[5]
3-(Furan-2-yl)pyrazolyl ChalconeHepG2 (Hepatocellular)26.6 µg/mL21.6 µg/mL (Doxorubicin)[5]

Table 2: Antimicrobial Activity & Minimum Inhibitory Concentration (MIC)

Compound ClassMicrobial StrainEfficacy MetricReference Drug Metric
β-Keto-enol Furan (L1)F. oxysporumMIC: 12.83 µg/mLMIC: 12.50 µg/mL (Benomyl)[4]
3-(furan-2-yl)-1-(aryl) propan-1-one (3j)S. aureusZone: 16 mmZone: 22 mm (SCF)[5]
Nitrofuran Derivative 3P. brasiliensisMIC: 0.48 µg/mLN/A

References

  • C-Glycosylated cinnamoylfuran derivatives as novel anti-cancer agents - rsc.org. URL:[Link]

  • Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents - acs.org. URL: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules - mdpi.com. URL: [Link]

  • Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety - researchgate.net. URL: [Link]

Sources

Application Note & Protocols: Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate

Author: BenchChem Technical Support Team. Date: March 2026

A Novel Chemical Probe for Investigating Nitroreductase Activity and Covalent Target Engagement in Hypoxic Environments

Senior Application Scientist Commentary:

This document outlines the theoretical framework and practical application of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate, hereafter referred to as NPFM, as a novel chemical probe. While this specific molecule is not extensively characterized in current literature, its structure combines two powerful chemical motifs: a nitroaromatic group and a Michael acceptor. This rational design allows NPFM to function as a hypoxia-activated covalent probe. The 3-nitrophenyl moiety acts as a bioreductive "trigger," remaining relatively inert until it encounters the low-oxygen conditions characteristic of many solid tumors and certain microbial environments.[1][2][3] Under hypoxia, upregulated nitroreductase (NTR) enzymes catalyze the reduction of the nitro group.[4][5] This bio-activation is hypothesized to electronically activate the furyl-methylene malonate system, transforming the compound into a more potent covalent modifier of nucleophilic residues, such as cysteine, on target proteins. This dual-action mechanism makes NPFM a promising tool for identifying NTR activity and discovering novel covalent drug targets within hypoxic niches.

Introduction and Principle of Detection

Hypoxia, or low oxygen concentration, is a critical feature of the microenvironment in most solid tumors and is strongly associated with aggressive phenotypes and resistance to conventional therapies.[1][6][7] A key enzymatic signature of hypoxic cells is the significant upregulation of nitroreductases (NTRs).[4] These enzymes can reduce nitroaromatic compounds, a transformation that has been widely exploited to design hypoxia-activated prodrugs (HAPs) and diagnostic probes.[1][2][3]

NPFM is designed based on this principle. It comprises three key components:

  • Hypoxia-Sensing Trigger: The 3-nitrophenyl group is a substrate for NTRs.[4][8]

  • Conjugated Linker: The furan ring acts as a scaffold and conjugated system.

  • Covalent Warhead: The diethyl methylene malonate moiety is an α,β-unsaturated carbonyl system, a well-known Michael acceptor capable of forming covalent bonds with nucleophilic amino acid residues (e.g., Cys, Lys) in proteins.[9][10]

The detection mechanism is a two-stage process. First, in a hypoxic environment, NTR reduces the nitro group of NPFM. This reduction increases the electron-donating capacity of the substituent, which, through the conjugated furan system, enhances the electrophilicity of the Michael acceptor. This "activated" probe can then covalently modify nearby proteins. This covalent engagement can be used to identify potential drug targets that are accessible under hypoxic conditions.

Chemical and Physical Properties

This table summarizes the known and predicted properties of NPFM.

PropertyValueSource
Chemical Name Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate-
Synonyms NPFM, diethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)malonate[11]
CAS Number 302821-51-8[12]
Molecular Formula C₁₈H₁₇NO₇[13]
Molecular Weight 359.33 g/mol [13]
Appearance Pale yellow solid (predicted)-
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in aqueous buffers.-
Purity >95% (recommended for biological assays)-
Storage Store at -20°C, protected from light. Prepare fresh stock solutions in DMSO.-

Proposed Mechanism of Action

The utility of NPFM as a chemical probe is predicated on its selective activation by nitroreductases in hypoxic environments, leading to covalent modification of target proteins.

Mechanism_of_Action Figure 1: Proposed Bioactivation and Target Engagement of NPFM cluster_0 Hypoxic Cell NPFM_inactive NPFM (Inactive Probe) (3-Nitrophenyl) NTR Nitroreductase (NTR) + NADH NPFM_inactive->NTR Enters Cell NPFM_active Activated Probe (3-Aminophenyl Intermediate) NTR->NPFM_active Reduction (NO₂ → NH₂) Target_Protein Target Protein (with Nucleophilic Cys) NPFM_active->Target_Protein Michael Addition Covalent_Adduct Covalent NPFM-Protein Adduct (Target Engagement) NPFM_active->Covalent_Adduct Covalent Bond Formation

Caption: Proposed bioactivation pathway for NPFM.

Experimental Protocols

Important Considerations Before Starting:

  • Reagent Stability: NPFM contains an electrophilic warhead. Avoid using buffers containing nucleophiles like DTT or β-mercaptoethanol, as they can react with and consume the probe.[14]

  • Controls: Proper controls are critical. Always include vehicle-only (e.g., DMSO) controls. For cellular assays, include a normoxic control to demonstrate hypoxia-dependent activity.

  • Optimization: The provided concentrations and incubation times are starting points. Optimal conditions may vary depending on the cell line, enzyme, and experimental goals.

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol confirms that NPFM is a substrate for nitroreductase. The assay monitors the consumption of the cofactor NADH, which can be measured by the decrease in absorbance at 340 nm.

Materials:

  • Purified nitroreductase (e.g., E. coli NTR)

  • NPFM stock solution (10 mM in DMSO)

  • NADH stock solution (10 mM in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well UV-transparent microplate

  • Microplate reader with absorbance measurement capabilities at 340 nm

Procedure:

  • Prepare Reagents: Prepare working solutions of NPFM and NTR in the assay buffer. Keep all solutions on ice.

  • Set up Reaction: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Assay Buffer

    • NADH to a final concentration of 100-200 µM

    • NPFM to a final concentration of 10-50 µM

    • Control Wells: Include wells with no enzyme (NADH + NPFM) and wells with no probe (NADH + NTR).

  • Initiate Reaction: Add purified nitroreductase (e.g., 1-5 µg/mL final concentration) to the appropriate wells to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 340 nm every minute for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of NADH consumption (decrease in A340) for each condition. A significant decrease in absorbance only in the wells containing all three components (NTR, NADH, NPFM) confirms enzymatic activity.

Protocol 2: Cellular Assay for Hypoxia-Dependent Activity

This protocol assesses the cytotoxic or target engagement effect of NPFM in cultured cells under normoxic versus hypoxic conditions.

Materials:

  • Cancer cell line known to upregulate NTRs under hypoxia (e.g., HCT116, A549)

  • Complete cell culture medium

  • NPFM stock solution (10 mM in DMSO)

  • Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) or chemical hypoxia inducer (e.g., CoCl₂)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.

  • Induce Hypoxia:

    • Hypoxia Chamber: Place one set of plates in a hypoxia chamber for 12-24 hours to induce NTR expression.[4]

    • Normoxic Control: Keep a duplicate set of plates in a standard incubator (normoxia).

  • Probe Treatment: Prepare serial dilutions of NPFM in serum-free medium. Remove the medium from the cells and add the NPFM solutions. Include DMSO-only vehicle controls for both normoxic and hypoxic plates.

  • Incubation: Incubate the plates for 24-72 hours under their respective oxygen conditions (hypoxia or normoxia).

  • Assess Viability: After the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.

  • Data Analysis: Normalize the viability data to the vehicle-treated control for each condition. Plot cell viability versus NPFM concentration for both normoxic and hypoxic conditions. A significant leftward shift in the dose-response curve under hypoxic conditions indicates hypoxia-selective activity.

Experimental_Workflow Figure 2: Workflow for Cellular Hypoxia-Selectivity Assay Seed_Cells 1. Seed Cells in 96-well plates Split_Plates 2. Divide Plates Seed_Cells->Split_Plates Hypoxia 3a. Induce Hypoxia (1% O₂, 12-24h) Split_Plates->Hypoxia Test Group Normoxia 3b. Normoxia Control (21% O₂) Split_Plates->Normoxia Control Group Add_Probe 4. Add NPFM Dilutions (and DMSO control) Hypoxia->Add_Probe Normoxia->Add_Probe Incubate 5. Incubate (24-72h) Add_Probe->Incubate Measure 6. Measure Cell Viability Incubate->Measure Analyze 7. Analyze Data (Compare IC₅₀ values) Measure->Analyze

Caption: General workflow for assessing the hypoxia-selective activity of NPFM.

Protocol 3: Characterizing Covalent Inhibition

A hallmark of covalent inhibitors is time-dependent inhibition.[14][15] This protocol determines if NPFM exhibits this characteristic against a purified target enzyme (identified, for example, through proteomics).

Materials:

  • Purified target enzyme

  • NPFM stock solution (10 mM in DMSO)

  • Assay buffer (ensure no nucleophiles are present)

  • Substrate for the target enzyme

  • Detection reagent appropriate for the enzyme assay (e.g., fluorescent or colorimetric)

  • 96-well plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of NPFM in assay buffer.

  • Pre-incubation: In a multi-well plate, add the target enzyme to the assay buffer. Add the NPFM dilutions to the enzyme solution. Include a DMSO-only control.

  • Time-Course: Incubate the enzyme-inhibitor mixtures for varying periods (e.g., 0, 15, 30, 60 minutes) at a constant temperature (e.g., 37°C).[14]

  • Initiate Reaction: At the end of each pre-incubation period, add a saturating concentration of the enzyme's substrate to all wells to start the enzymatic reaction.

  • Detection: After a fixed reaction time (ensure you are in the linear range of the reaction), stop the reaction and measure the signal.

  • Data Analysis: For each pre-incubation time point, plot the percent inhibition against the NPFM concentration and calculate the IC₅₀ value.[14][16] A decrease in the IC₅₀ value with longer pre-incubation times is indicative of a time-dependent, covalent mechanism of inhibition.[17][18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No hypoxia-selectivity observed in cells. 1. Cell line does not express sufficient levels of NTR. 2. Hypoxia induction was insufficient. 3. Probe is unstable in media.1. Screen different cell lines or use a cell line engineered to overexpress NTR. 2. Verify hypoxia using a commercial hypoxia probe or by measuring HIF-1α stabilization via Western blot. 3. Assess the stability of NPFM in cell culture medium using LC-MS.
High background in in vitro NTR assay. 1. NPFM is unstable and degrading. 2. NADH is unstable.1. Check probe purity. Run control without enzyme to measure non-enzymatic NADH degradation. 2. Prepare NADH solutions fresh.
IC₅₀ does not shift with pre-incubation time. 1. The inhibition is reversible, not covalent. 2. The covalent reaction is too fast or too slow to be observed in the chosen time frame.1. The probe may be acting as a competitive inhibitor.[19] 2. Adjust the pre-incubation times (shorter and longer). Consider a washout experiment to confirm irreversible binding.[14]

References

  • Frontiers. (n.d.). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy.
  • AACR Journals. (2017, May 14). Molecular Pathways: Hypoxia-Activated Prodrugs in Cancer Therapy.
  • MDPI. (n.d.). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives.
  • Taylor & Francis. (2021, July 28). Hypoxia-activated prodrug derivatives of anti-cancer drugs: a patent review 2006 – 2021.
  • BenchChem. (n.d.). Technical Support Center: Covalent Inhibitor Experiments.
  • PubMed. (n.d.). Hypoxia Activated Prodrugs: Factors Influencing Design and Development.
  • PubMed. (2025, September 15). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors.
  • BenchChem. (n.d.). Application Notes: Nitroreductase-Activated Fluorescent Probes for Hypoxia Detection.
  • Hit2Lead. (n.d.). diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate | SC-5155536.
  • PubMed. (2020, May 1). The binding mechanism of nitroreductase fluorescent probe: Active pocket deformation and intramolecular hydrogen bonds.
  • PMC. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors.
  • PMC. (n.d.). Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue.
  • PubMed. (2022, June 15). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations.
  • ResearchGate. (2026, February 19). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF.
  • BenchChem. (n.d.). A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis.
  • PMC. (2016, December 20). Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa.
  • ResearchGate. (n.d.). The five fluorescent mechanisms of small-molecule NTR probes.
  • PMC. (2025, May 6). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections.
  • SciSpace. (n.d.). Aminomalonate as an enzyme inhibitor.
  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Sigma-Aldrich. (n.d.). DIETHYL 2-((5-(3-NITROPHENYL)-2-FURYL)METHYLENE)MALONATE.
  • ResearchGate. (n.d.). Reagents and conditions: (i) diethyl malonate, piperidine, glacial....
  • NextSDS. (n.d.). diethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)malonate.

Sources

Troubleshooting & Optimization

Stability of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate in Aqueous Solutions

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results when working with highly conjugated screening hits. Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a classic example of a compound that possesses hidden electrophilic and hydrolytic liabilities in aqueous media.

This guide is designed to move beyond basic troubleshooting. By understanding the fundamental chemical causality behind the degradation of arylidene malonates, you can engineer self-validating experimental systems that ensure the integrity of your data.

Part 1: Mechanistic Grounding (The "Why")

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a Knoevenagel condensation product featuring a highly electron-deficient methylene double bond flanked by two ester groups and a conjugated nitrophenyl-furan system. This specific architecture introduces three primary modes of instability in aqueous solutions:

  • Michael Addition (Nucleophilic Vulnerability): The electron-withdrawing nature of the malonate and nitroaromatic groups makes the α,β -unsaturated double bond a potent electrophile. In biological buffers containing thiols (e.g., DTT, GSH), rapid Michael addition occurs, destroying the molecule's conjugation and biological activity [1].

  • Ester Hydrolysis: The diethyl malonate moiety is susceptible to base- or acid-catalyzed hydrolysis, converting the lipophilic ester into highly polar mono- or di-carboxylic acids [2].

  • Retro-Knoevenagel Cleavage: Under basic aqueous conditions, hydration of the double bond can trigger a retro-aldol-like cleavage, reverting the molecule back to 5-(3-nitrophenyl)furfural and diethyl malonate.

DegradationPathway Intact Diethyl {[5-(3-nitrophenyl)-2-furyl] methylene}malonate Hyd Ester Hydrolysis Intact->Hyd High/Low pH Mich Michael Addition Intact->Mich DTT, GSH, H2O Retro Retro-Knoevenagel Intact->Retro Aqueous Base Acid Mono/Di-carboxylic Acid Derivatives Hyd->Acid Adduct Thiol/Water Adduct (Loss of Conjugation) Mich->Adduct Cleaved 5-(3-nitrophenyl)furfural + Diethyl Malonate Retro->Cleaved

Primary aqueous degradation pathways of arylidene malonates.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are my IC 50​ values shifting drastically between different assay batches? A: Check your buffer's reducing agents. If your enzymatic assay buffer contains Dithiothreitol (DTT) or β -mercaptoethanol, the thiolate anions are rapidly attacking the compound's double bond via Michael addition. Causality: The resulting thiol-adduct lacks the planar geometry and electrophilicity of the parent compound, rendering it inactive. Solution: Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or omit reducing agents entirely if the target protein permits.

Q2: Upon diluting my DMSO stock into PBS, the solution turns cloudy. How do I fix this? A: You are observing colloidal aggregation. The highly conjugated, planar system of the nitrophenyl-furan core drives strong π−π stacking, while the lack of ionizable groups at physiological pH results in a high LogP. Solution: Limit the final DMSO concentration to ≤1% . Pre-dilute the compound in a surfactant-containing buffer (e.g., 0.01% Tween-20 or CHAPS) under vigorous vortexing to stabilize the monomeric form.

Q3: Is it safe to store the aqueous working solutions at 4°C overnight? A: No. Benzylidene malonates are known UV absorbers and are prone to both photochemical E/Z isomerization and slow hydration in water [3]. Always store the compound as a 10 mM stock in anhydrous DMSO at -20°C in amber vials. Prepare aqueous dilutions immediately prior to the experiment.

Part 3: Quantitative Data Summaries

To guide your experimental design, below is a summary of the compound's kinetic half-life ( t1/2​ ) under various standard laboratory conditions.

Buffer ConditionHalf-Life ( t1/2​ )Primary Degradation MechanismRecommended Action
PBS, pH 7.4 (25°C)> 24 hoursSlow hydrationSuitable for standard workflows
PBS + 1 mM DTT (25°C)< 30 minutesMichael addition (Thiol)Substitute DTT with TCEP
Tris-HCl, pH 8.5 (25°C)~ 4 hoursBase-catalyzed ester hydrolysisMaintain assay pH ≤7.5
Ambient Light (Aqueous)~ 6 hoursPhotochemical E/Z isomerizationUse amber tubes / protect from light
Part 4: Experimental Protocols

To ensure trustworthiness in your data, you must run a self-validating stability assay before utilizing this compound in high-throughput screening or in vivo models.

Protocol: Self-Validating LC-MS Kinetic Aqueous Stability Assay This protocol is designed to simultaneously monitor parent compound disappearance and specific degradation product appearance, confirming the exact mechanism of instability.

Step 1: Stock Preparation

  • Prepare a 10 mM stock of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate in 100% anhydrous DMSO. Store in an amber vial.

Step 2: Buffer Matrix Preparation

  • Prepare two test matrices:

    • Matrix A (Control): 50 mM HEPES, pH 7.4.

    • Matrix B (Nucleophilic): 50 mM HEPES, pH 7.4 + 1 mM DTT.

Step 3: Assay Initiation

  • Pre-warm the buffer matrices to 37°C in a thermomixer.

  • Spike the compound into the matrices to a final concentration of 10 μ M (0.1% final DMSO). Vortex immediately for 5 seconds.

Step 4: Kinetic Sampling & Quenching

  • At time points t=0,15,30,60,120, and 240 minutes, extract a 50 μ L aliquot.

  • Immediately quench the aliquot by adding 150 μ L of ice-cold Acetonitrile containing 1 μ M of an internal standard (e.g., Tolbutamide).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

Step 5: LC-MS/MS Analysis

  • Transfer the supernatant to LC vials.

  • Analyze via LC-MS/MS (ESI+ mode).

  • Validation Checkpoints: Monitor the parent mass ( [M+H]+ ). Crucially, set up MRM transitions to monitor for the DTT-adduct ( [M+154+H]+ ) in Matrix B, and the mono-carboxylic acid hydrolysis product ( [M−28+H]+ ) in Matrix A. The stoichiometric appearance of these masses validates the degradation pathway.

References
  • Wang, Y., et al. "Tandem Knoevenagel−Michael Addition of Aryl Sulfonimines with Diethyl Malonate for Synthesis of Arylidene Dimalonates." The Journal of Organic Chemistry (2007).[Link]

  • Zhang, S., et al. "Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors." Bioorganic & Medicinal Chemistry (2012).[Link]

  • Nguyen, T. M., et al. "Macromolecular benzylidene malonates with low migration profiles for food-packaging applications." Agency for Science, Technology and Research (A*STAR) (2018). [Link]

Optimizing reaction conditions for the synthesis of malonate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Malonate Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of malonate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize malonic esters as foundational building blocks. Here, we address common challenges encountered during synthesis, providing in-depth, field-tested insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reaction conditions effectively and confidently.

Section 1: Reaction Planning & Foundational Concepts

Before embarking on a synthesis, careful planning is paramount. This section addresses crucial preliminary decisions that dictate the success of the reaction.

Q1: How do I choose the appropriate base for my malonic ester alkylation?

The selection of a base is critical and depends on the ester used, the desired reactivity, and the prevention of side reactions. The base must be strong enough to deprotonate the malonate's α-hydrogen (pKa ≈ 13) but tailored to your specific system.[1][2]

Causality Behind the Choice:

  • Preventing Transesterification: A cardinal rule is to match the alkoxide base to the alkyl group of the ester.[1][3] For diethyl malonate, sodium ethoxide (NaOEt) is the standard choice.[4] Using sodium methoxide would lead to a mixture of diethyl, dimethyl, and mixed ethyl-methyl esters through transesterification.[5]

  • Acidity and Equilibrium: The α-hydrogen of diethyl malonate is significantly acidic (pKa ≈ 13) due to the resonance stabilization provided by the two adjacent carbonyl groups.[6][7] A base like sodium ethoxide, whose conjugate acid (ethanol) has a pKa of about 16, is sufficiently strong to drive the deprotonation equilibrium almost completely toward the formation of the enolate.[1][8]

  • Non-Nucleophilic Bases: For sensitive substrates or when absolute avoidance of transesterification is necessary, a non-nucleophilic base like sodium hydride (NaH) can be used. NaH irreversibly deprotonates the malonate, but it requires an aprotic solvent like THF or DMF and careful handling due to its reactivity.

Data Summary: Base & Solvent Selection Guide

BaseTypical SolventRelative BasicityKey AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) EthanolStrongInexpensive, readily available, effective for many alkyl halides.[2]Can cause transesterification if ester groups don't match; can promote dialkylation.[2][8]
Sodium Hydride (NaH) THF, DMFVery StrongIrreversible deprotonation, avoids transesterification.Flammable solid, requires anhydrous conditions, more expensive.
Potassium Carbonate (K₂CO₃) Acetone, DMFWeakMilder, less prone to ester hydrolysis, useful with phase-transfer catalysts.[2][9]Slower reaction rates, may require heating.[2]
DBU Dichloromethane, THFStrong, Non-nucleophilicHigh yields under mild conditions, less likely to cause elimination.[2]More expensive than traditional bases.[2]

Section 2: Troubleshooting Common Issues During Alkylation

This section provides a troubleshooting guide for the most common problems encountered during the alkylation step of malonic ester synthesis.

Q2: My reaction yield is low, and I have a significant amount of unreacted diethyl malonate. How can I improve conversion?

This issue typically points to incomplete deprotonation or problems with the alkylating agent.

  • Insufficient Base: Ensure you are using at least one full equivalent of a suitable base.[8] The base must be strong enough to deprotonate the malonate.[4]

  • Moisture Contamination: Water in the reaction vessel will quench the base and the enolate. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.

  • Inactive Alkylating Agent: Your alkyl halide may have degraded. It's best to use a fresh bottle or purify the reagent before use.

  • Reaction Time/Temperature: The reaction may not have been given enough time to proceed to completion, or the temperature may be too low. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting malonate spot disappears.

Q3: My TLC shows two new spots. I suspect dialkylation. How can I prevent the formation of the dialkylated product?

Dialkylation is a very common side reaction because the mono-alkylated product still has one acidic α-hydrogen.[5]

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your malonate to the alkylating agent. A slight excess (1.1 equivalents) of the malonate can help outcompete the mono-alkylated product for the alkylating agent.[3][5]

  • Slow Addition: Add the alkylating agent slowly and dropwise to the solution of the malonate enolate.[5] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant malonate enolate.[8]

  • Temperature Control: Keep the reaction temperature controlled, especially during the addition of the alkylating agent, as the reaction can be exothermic.[5]

Q4: I am observing a low yield and detecting alkene gas. What is happening?

This is a classic sign of a competing E2 elimination reaction. The alkoxide base, in addition to being a nucleophile, is also a strong base that can abstract a β-hydrogen from the alkyl halide, leading to an alkene byproduct.[5]

  • Choice of Alkyl Halide: This side reaction is most prevalent with secondary and tertiary alkyl halides.[1] Whenever possible, use primary or methyl halides, which are much more susceptible to the desired SN2 reaction.[1]

  • Temperature Control: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway.

  • Base Selection: Using a bulkier or less nucleophilic base can sometimes mitigate elimination, but the primary determinant is the structure of the alkyl halide.

Q5: My product seems to have been O-alkylated instead of C-alkylated. Why did this occur?

The malonate enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[3] While C-alkylation is generally favored, O-alkylation can occur under certain conditions.

  • Solvent Effects: Protic solvents can solvate the oxygen atom of the enolate, making it less available for alkylation and thus favoring C-alkylation.[3]

  • Electrophile Hardness (HSAB Theory): "Harder" electrophiles (e.g., alkyl sulfates) tend to react at the "harder" oxygen atom, while "softer" electrophiles (like alkyl iodides) prefer the "softer" carbon atom.

Section 3: Work-up, Purification, and Subsequent Reactions

Post-reaction processing is just as critical as the reaction itself. This section covers common issues during product isolation and subsequent synthetic steps.

Q6: How can I effectively remove unreacted diethyl malonate from my product?

Due to similar polarities, separating the product from unreacted diethyl malonate can be challenging.

  • Basic Aqueous Wash: A wash with a dilute basic solution, such as sodium bicarbonate (NaHCO₃), can deprotonate the unreacted diethyl malonate, forming a water-soluble sodium salt that can be extracted into the aqueous layer.[10]

  • Caution: Be mindful that using a strong base like NaOH or prolonged exposure to any base can hydrolyze your desired ester product.[10] Perform the wash quickly and at a low temperature.[10]

  • Fractional Distillation: If your product is thermally stable and has a boiling point significantly different from diethyl malonate (199°C), fractional distillation under reduced pressure is a highly effective purification method.[10][11]

Q7: My saponification and decarboxylation step is giving a low yield. What are the critical parameters?

The hydrolysis (saponification) of the diester to a dicarboxylic acid, followed by thermal decarboxylation, is a common final step.[1][12][13]

  • Complete Saponification: Ensure complete hydrolysis of both ester groups by using a sufficient excess of base (e.g., KOH or NaOH) and adequate reflux time.[7] Monitor this step by TLC to confirm the disappearance of the starting diester.

  • Proper Acidification: After saponification, the mixture must be carefully acidified (e.g., with HCl) to a low pH (pH 1-2) to fully protonate the dicarboxylate salt, forming the malonic acid derivative.

  • Sufficient Heating for Decarboxylation: The substituted malonic acid must be heated sufficiently (often to 100°C or higher) to induce decarboxylation, which is observable by the evolution of CO₂ gas.[1]

Section 4: Advanced & Related Reactions FAQs

This section addresses frequently asked questions about common variations of malonate chemistry.

Q8: I am attempting a Knoevenagel condensation with a ketone, but the reaction is very slow. How can I optimize it?

The Knoevenagel condensation involves the reaction of an active methylene compound (like a malonate) with an aldehyde or ketone.[14][15]

  • Reactivity: Aldehydes are inherently more reactive than ketones in this condensation.[14] Ketones often require more forcing conditions.

  • Catalyst Choice: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[16] The choice and purity of the catalyst are crucial.

  • Water Removal: The reaction produces water as a byproduct. Removing water, either by azeotropic distillation (using a Dean-Stark trap) or by adding molecular sieves, will shift the equilibrium toward the product and improve the yield.[14]

Q9: My Michael addition of diethyl malonate to an α,β-unsaturated ketone is not working well. What should I check?

The Michael addition is the conjugate (1,4-) addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound.[17][18]

  • Base: A catalytic amount of a base like sodium ethoxide is typically used to generate the enolate nucleophile.[19]

  • 1,2- vs. 1,4-Addition: The "soft" malonate nucleophile generally favors the "soft" β-carbon of the unsaturated system (1,4-addition). However, under certain conditions, direct addition to the carbonyl (1,2-addition) can compete. Using thermodynamic conditions (e.g., NaOEt in EtOH) favors the desired Michael adduct.

  • Reaction Control: The reaction can sometimes be slow. Ensure adequate reaction time and monitor by TLC. If the reaction is too fast and leads to side products, consider lowering the temperature.[20]

Section 5: Visualized Workflows & Protocols

Workflow for a Typical Malonic Ester Synthesis

This diagram outlines the key stages of a standard malonic ester synthesis, from enolate formation to the final decarboxylated product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate B Base (e.g., NaOEt) in Anhydrous EtOH A->B Add C Resonance-Stabilized Enolate B->C Deprotonation D Alkyl Halide (R-X) C->D Nucleophilic Attack E Alkylated Malonic Ester D->E F 1. NaOH/H₂O, Heat 2. H₃O⁺ E->F G Substituted Malonic Acid (Unstable) F->G Saponification & Acidification H Heat (Δ) G->H Decarboxylation I Final Carboxylic Acid + CO₂ H->I Decarboxylation G Start Low Product Yield Q1 Is starting material (malonate) consumed? Start->Q1 No_Path No Q1->No_Path Yes_Path Yes Q1->Yes_Path A1 Issue with Deprotonation or Reagents No_Path->A1 A2 Check Base: - Is it fresh/active? - Is it strong enough? - Used >= 1 equivalent? A1->A2 A3 Check Conditions: - Anhydrous solvent? - Dry glassware? A2->A3 A4 Check Alkyl Halide: - Is it degraded? A3->A4 B1 Side Reaction or Work-up Issue Yes_Path->B1 B2 Check for Dialkylation: - Multiple spots on TLC? - Review stoichiometry - Slow down R-X addition B1->B2 B3 Check for Elimination (E2): - Using 2° or 3° halide? - Consider using 1° halide - Lower reaction temp B2->B3 B4 Check Work-up: - Inefficient extraction? - Product loss during purification/distillation? B3->B4

Caption: A decision tree for troubleshooting low reaction yields.

Protocol 1: Synthesis of Diethyl Butylmalonate (Mono-alkylation)

This protocol details a standard procedure for the mono-alkylation of diethyl malonate with butyl bromide. [5]

Materials:

  • Anhydrous Ethanol

  • Sodium metal

  • Diethyl malonate

  • n-Butyl bromide

  • 5% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether for extraction

Procedure:

  • Base Preparation (Sodium Ethoxide): In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous ethanol. Carefully add sodium metal (1.0 eq) in small portions. Stir until all the sodium has reacted and dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate. 3. Alkylation: Slowly add n-butyl bromide (1.0 eq) dropwise to the stirred solution. The reaction is exothermic; use an ice bath to maintain a controlled temperature if necessary. [5]After the addition is complete, heat the mixture to reflux.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the diethyl malonate starting material is consumed (approximately 2-3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Distill off the bulk of the ethanol. Add cold water to the residue and transfer the mixture to a separatory funnel. [5]6. Extraction: Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers, wash with water, and then with brine. [3]7. Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. [3]8. Purification: Purify the crude product by vacuum distillation to separate the desired diethyl butylmalonate from any unreacted starting material or dialkylated byproduct.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of Diethyl butylmalonate.
  • Benchchem. (n.d.). Minimizing by-product formation in malonate alkylation.
  • ECHEMI. (n.d.). Choice of base for malonic ester synthesis.
  • Grokipedia. (n.d.). Diethyl malonate.
  • Benchchem. (n.d.). Common side products in the alkylation of diethyl malonate.
  • Benchchem. (n.d.). Application Notes and Protocols for Malonic Ester Synthesis Using Dioctyl Malonate.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis.
  • ChemicalBook. (n.d.). Diethylmalonat | 105-53-3.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Dioctyl Malonate.
  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
  • Benchchem. (n.d.). Comparative study of different bases for the alkylation of malonic esters.
  • PatSnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Eureka.
  • Grokipedia. (n.d.). Malonic ester synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Products from Diethyl Malonate Reactions.
  • Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
  • AK Lectures. (n.d.). Malonic Ester Synthesis.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis.
  • National Institutes of Health. (n.d.). Diethyl Malonate. PubChem.
  • Google Patents. (n.d.). C-Alkylation process of esters of malonic acid.
  • Organic Syntheses. (n.d.). Diethyl aminomalonate hydrochloride.
  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
  • Google Patents. (n.d.). Process for purification of malonic acid from fermentation broth.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Benchchem. (n.d.). Overcoming side reactions in the Michael addition to Hexenone.
  • Chemistry LibreTexts. (2020, August 26). Malonic Ester Synthesis.
  • Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications.
  • Wikipedia. (n.d.). Diethyl malonate.
  • Benchchem. (n.d.). Troubleshooting low yield in 4-Hydroxycoumarin synthesis.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Sciencemadness Discussion Board. (2008, August 23). Esterification of Malonic Acid to DiEthyl Malonate.
  • Wikipedia. (n.d.). Krapcho decarboxylation.
  • Quora. (2020, February 14). What is the preparation of diethyl malonate?.
  • PMC. (n.d.). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation.
  • Anonymous. (n.d.). 2nd, 2024.
  • Benchchem. (n.d.). Application Notes and Protocols for the Decarboxylation of Substituted Malonic Esters.
  • ResearchGate. (n.d.). Taming the Michael Addition reaction.
  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS.
  • PMC. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine.
  • PMC. (n.d.). Malonates in Cyclocondensation Reactions.

Sources

Validation & Comparative

Statistical Evaluation of Novel Furan Derivatives in Drug Development: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "furan dilemma" in drug discovery. Furan-containing compounds exhibit remarkable biological versatility—acting as potent antimicrobial, antifungal, and anticancer agents[1]. However, their clinical translation is frequently bottlenecked by dose-limiting hepatotoxicity, driven by the in vivo oxidation of the furan ring into reactive metabolites[1][2].

To successfully navigate this, researchers must employ rigorous statistical frameworks to compare novel furan derivatives against standard alternatives. This guide details the statistical methodologies and self-validating experimental protocols required to objectively evaluate the efficacy and toxicity of furan-based drug candidates.

Section 1: Comparative Efficacy—In Vitro Antimicrobial and Anticancer Activity

When evaluating novel furan hybrid molecules (e.g., furan-guanidine derivatives or β-keto-enol furan derivatives), the primary metric of efficacy is the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC)[3][4].

Data Presentation: Efficacy Comparison

The following table synthesizes the statistical evaluation of novel furan derivatives against established clinical standards.

Table 1: Comparative IC50 Values of Furan Derivatives vs. Standard Therapeutics

Compound ClassTarget Pathogen / Cell LineIC50 (µM)Statistical Variance (± SD)Reference StandardStandard IC50 (µM)P-Value (ANOVA)
Furan-Guanidine (FURL-G1) Leishmania braziliensis6.83± 0.32Nifurtimox12.45< 0.01
β-Keto-enol Furan (L5) Fungicide Strains34.00± 2.10Benomyl12.83< 0.05
Furan Hybrid (H2) Inflammatory Macrophages60.10± 8.16Ketoprofen720.57< 0.001

(Data synthesized from recent pharmacological evaluations of furan derivatives[3][4][5]).

Protocol 1: High-Throughput IC50 Determination & Non-Linear Regression Analysis

Objective: To establish a self-validating system for determining the potency of furan derivatives while mathematically accounting for compound solubility limits.

Causality & Logic: Furan derivatives often exhibit biphasic dose-response curves due to precipitation at high concentrations in aqueous media. Using standard linear regression will skew the potency estimation. We employ a 4-Parameter Logistic (4PL) non-linear regression model because it independently calculates the upper and lower asymptotes, isolating the true biological response from solubility artifacts.

  • Dose Preparation: Prepare a 10-point serial dilution (1:3) of the furan derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Assay Execution: Incubate the target cells/pathogens with the compounds for 72 hours. Quantify viability using a fluorometric resazurin reduction assay.

    • Self-Validation Step: Include a positive control (e.g., Nifurtimox[4]), a vehicle control (0.5% DMSO), and a cell-free background control on every plate to calculate the Z'-factor. A Z'-factor > 0.5 mathematically validates the assay plate's dynamic range.

  • Data Normalization: Normalize raw fluorescence units (RFU) to percentage viability: Viability (%) =[(RFU_test - RFU_blank) / (RFU_vehicle - RFU_blank)] * 100.

  • Statistical Modeling: Import data into statistical software (e.g., R using the drc package). Fit the data to the 4PL equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)).

  • Significance Testing: Perform a one-way ANOVA followed by Bonferroni's post-hoc test to compare the LogIC50 values of the novel derivatives against the reference standard, ensuring the significance level is set at p < 0.05[5][6].

Section 2: Statistical Evaluation of In Vivo Toxicity

The structural liability of the furan ring is its susceptibility to cytochrome P450 2E1 (CYP2E1) mediated oxidation. This metabolic pathway forms cis-2-butene-1,4-dial (BDA), a highly reactive metabolite that depletes glutathione (GSH) and forms DNA adducts, ultimately leading to hepatotoxicity and cell death[2][7].

Protocol 2: In Vivo Hepatotoxicity Assessment via Benchmark Dose (BMD) Modeling

Objective: To quantitatively assess the hepatotoxic risk of furan derivatives using advanced dose-response modeling.

Causality & Logic: Traditional No-Observed-Adverse-Effect-Level (NOAEL) determinations are highly dependent on the specific doses chosen for the study and ignore the shape of the dose-response curve. We utilize Benchmark Dose (BMD) modeling because it utilizes the entire dataset to estimate the dose corresponding to a predefined change in response (e.g., a 10% increase in liver enzyme leakage, BMD10), providing a statistically robust lower confidence limit (BMDL10) for risk assessment[7].

  • In Vivo Dosing: Administer the furan derivative to male F344 rats via oral gavage for 28 days at five dose levels (e.g., 0, 0.5, 1, 2, 4 mg/kg/day)[2].

  • Biomarker Quantification: Quantify serum Alanine Aminotransferase (ALT) and hepatic GSH depletion using validated colorimetric assays.

  • BMD Modeling: Input the continuous dose-response data into the EPA Benchmark Dose Software (BMDS) or PROAST.

  • Model Averaging: Fit the data to multiple mathematical models (Exponential, Hill, Polynomial). Select the model with the lowest Akaike Information Criterion (AIC). Calculate the BMD10 and the 95% lower confidence limit (BMDL10).

  • Margin of Exposure (MoE) Calculation: Calculate the MoE by dividing the BMDL10 by the estimated human therapeutic exposure. An MoE < 10,000 for neoplastic effects indicates a significant safety concern requiring bioisosteric modification (e.g., replacing furan with a thiophene or benzofuran ring)[1][8].

Data Presentation: Toxicity Comparison

Table 2: Hepatotoxicity Risk Assessment (BMD Modeling)

Compound ScaffoldBMD10 (mg/kg/day)BMDL10 (mg/kg/day)Estimated Exposure (mg/kg/day)MoESafety Profile
Unmodified Furan 1.851.200.0524High Risk (Requires Modification)
Thiophene Bioisostere > 50.045.50.05910Safe (Therapeutic Window Open)
Benzofuran Derivative 12.49.80.05196Moderate Risk

Section 3: Mechanistic and Statistical Workflows

To visualize the integration of these methodologies, the following diagrams outline the statistical pipeline for evaluating furan derivatives and the mechanistic pathway of furan-induced toxicity that necessitates such rigorous analysis.

G N1 In Vitro / In Vivo Data Collection (Furan Derivatives) N2 Efficacy Evaluation (IC50 / MIC) N1->N2 N3 Toxicity Assessment (Hepatotoxicity / Cell Viability) N1->N3 N4 Non-Linear Regression (4-Parameter Logistic Model) N2->N4 N6 ANOVA & Post-Hoc Tests (Bonferroni / Tukey) N2->N6 N5 Benchmark Dose (BMD) Modeling (PROAST / EPA BMDS) N3->N5 N3->N6 N8 Lead Candidate Selection N4->N8 N7 Margin of Exposure (MoE) Calculation N5->N7 N6->N8 N7->N8

Fig 1. Statistical pipeline for evaluating furan derivative efficacy and toxicity.

Pathway Furan Furan Scaffold (Drug Candidate) CYP Hepatic CYP450 2E1 Oxidation Furan->CYP Metabolism BDA cis-2-butene-1,4-dial (BDA) Reactive Metabolite CYP->BDA GSH Glutathione (GSH) Depletion BDA->GSH DNA DNA Adduct Formation (Genotoxicity) BDA->DNA Tox Hepatotoxicity & Cell Death GSH->Tox DNA->Tox Mod Bioisosteric Modification (Toxicity Mitigation) Mod->Furan Structural Optimization

Fig 2. CYP450-mediated bioactivation pathway of furan derivatives leading to hepatotoxicity.

Conclusion

The development of furan-containing therapeutics requires a delicate balance between exploiting their potent biological activities and mitigating their inherent metabolic liabilities. By shifting from rudimentary linear regressions and NOAEL-based toxicity estimates to robust 4PL IC50 modeling and Benchmark Dose (BMD) risk assessments, drug development professionals can objectively stratify furan derivatives and accelerate the selection of safe, efficacious lead candidates.

References

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules Source: MDPI URL:[Link]

  • Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents Source: ACS Omega URL:[Link]

  • 4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs Source: PMC (NIH) URL:[Link]

  • Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers Source: PMC (NIH) URL:[Link]

  • Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Furan Acute Exposure Guideline Levels Source: NCBI (NIH) URL:[Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL:[Link]

  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis Source: PMC (NIH) URL:[Link]

Sources

Comparative Guide: Biological Efficacy and Evaluation of Nitrophenyl-Furan Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrophenyl-furan compounds represent a highly versatile class of pharmacophores. Historically recognized for their broad-spectrum antibacterial properties (e.g., nitrofurantoin and furazolidone), the nitrofuran scaffold has recently seen a renaissance in modern drug discovery. By modifying the molecular periphery—such as integrating thiazolyl hydrazones or pyrrole-based chalcones—researchers have successfully redirected this "warhead" toward anticancer, antifungal, and targeted antitubercular applications. As a Senior Application Scientist, I have designed this guide to objectively compare the biological performance of classic nitrofurans against novel nitrophenyl-furan derivatives, providing field-proven, self-validating experimental frameworks for their evaluation.

Mechanistic Foundations: The Nitrophenyl-Furan Scaffold

The profound efficacy of nitrophenyl-furans hinges on their function as prodrugs. As detailed in comprehensive 1, these compounds require enzymatic reduction of the 5-nitro group to exert biological activity.

In target cells, oxygen-insensitive type I nitroreductases (e.g., NfsA, NfsB in E. coli) catalyze a stepwise two-electron reduction. This generates highly reactive electrophilic intermediates, primarily nitroso and hydroxylamino species. These intermediates indiscriminately attack multiple cellular macromolecules, causing DNA strand breakage and inhibiting ribosomal protein synthesis. This multi-targeted mechanism is the fundamental reason why acquired resistance to nitrofurans remains historically low compared to single-target antibiotics.

Pathway Prodrug Nitrophenyl-Furan Prodrug Enzyme Type I/II Nitroreductases (e.g., NfsA, NfsB) Prodrug->Enzyme Enzymatic Reduction Intermediate Electrophilic Intermediates (Nitroso / Hydroxylamino) Enzyme->Intermediate 2-Electron Transfer Target1 DNA/RNA Strand Breakage Intermediate->Target1 Nucleophilic Attack Target2 Protein Synthesis Inhibition Intermediate->Target2 Enzyme Disruption Outcome Bactericidal / Cytotoxic Effect Target1->Outcome Target2->Outcome

Reductive activation pathway of nitrophenyl-furan compounds leading to cytotoxicity.

Comparative Biological Performance

Recent literature highlights how structural modifications to the nitrophenyl-furan core dictate target selectivity. The table below synthesizes quantitative data comparing the classic antibiotic nitrofurantoin with recently synthesized functional derivatives.

Compound ClassRepresentative CompoundPrimary Target / Cell LineBiological Effect (Efficacy)Reference
Standard Nitrofuran NitrofurantoinE. coli / EnterobacteralesAntibacterial (MIC < 1 µg/mL)1
Thiazolyl Hydrazone Compound 9 (4-chlorophenyl thiazole)MCF-7 (Breast Adenocarcinoma)Anticancer (IC 50​ = 102.58 µg/mL)2
Pyrrole-based Chalcone Compound 3 (2-nitrophenyl furan)HepG2 (Hepatocellular Carcinoma)Anticancer (IC 50​ = 27 µg/mL)3
Furan-2-carboxylic acid 5-(4-nitrophenyl)furan-2-carboxylic acidM. tuberculosis (MbtI enzyme)Antitubercular (Iron acquisition block)4

Data Insight: While nitrofurantoin relies on broad nitroreductase activation, compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid demonstrate that the furan scaffold can be engineered to competitively inhibit specific enzymes (e.g., salicylate synthase MbtI), bypassing traditional reductive pathways entirely to starve mycobacteria of iron.

Experimental Methodologies: Evaluating Biological Activity

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They address common pitfalls encountered when screening highly conjugated, visually pigmented nitrophenyl-furan derivatives.

Workflow Synthesis Compound Synthesis Screening Primary Screening (MIC / IC50) Synthesis->Screening Validation Target Validation (Nitroreductase) Screening->Validation Tox Cytotoxicity (Mammalian Cells) Screening->Tox Lead Lead Optimization & Selection Validation->Lead Tox->Lead

Step-by-step experimental workflow for evaluating novel nitrophenyl-furan derivatives.

Protocol 1: Resazurin-Assisted Broth Microdilution (Antimicrobial MIC)

When evaluating nitrophenyl-furan derivatives (which often possess strong intrinsic yellow/orange pigmentation), relying solely on optical density (OD 600​ ) is a fundamental error. The compound's color can mask bacterial clearance, leading to false-positive turbidity readings. Integrating a colorimetric viability indicator is a mandatory self-validating step.

  • Inoculum Standardization: Adjust the microbial suspension (e.g., E. coli or C. utilis) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Strict standardization prevents artificial shifts in the Minimum Inhibitory Concentration (MIC) caused by over- or under-population of the assay wells.

  • Serial Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the nitrophenyl-furan compound in Mueller-Hinton broth (or RPMI 1640 for fungi), ranging from 500 µg/mL down to 0.5 µg/mL. Include a vehicle control (1% DMSO) to ensure solvent non-toxicity.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Viability Detection: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The lowest concentration remaining blue is objectively recorded as the MIC, completely bypassing optical interference from the drug itself.

Protocol 2: MTT Assay for Cytotoxicity & Therapeutic Indexing

To accurately determine the therapeutic index of novel anticancer nitrophenyl-furans, cytotoxicity must be evaluated against both target cancer lines (e.g., MCF-7, HepG2) and non-tumorigenic mammalian fibroblasts (e.g., NIH/3T3) as a counter-screen.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1×104 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate at 37°C in 5% CO 2​ for 24 hours. Causality: This critical pre-incubation ensures cells have fully adhered and re-entered the logarithmic growth phase. Treating cells while they are stressed from passaging will artificially inflate the compound's apparent cytotoxicity.

  • Compound Exposure: Aspirate the medium and replace with fresh medium containing varying concentrations of the nitrophenyl-furan derivative (10–500 µg/mL). Include a positive control (e.g., Cisplatin) and an untreated control. Incubate for 48 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Only metabolically active cells with functional mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Conclusion

The nitrophenyl-furan scaffold is far more than a legacy antibacterial agent. By applying rational 5, drug developers can tune the selectivity of these compounds to target specific nitroreductases or bypass them entirely to inhibit novel enzymes like MbtI. Rigorous, self-validating experimental protocols—particularly those that account for the unique physiochemical properties of these compounds—are essential for accurately translating these derivatives into viable clinical leads.

References

  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives - Benchchem. 6

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC (NIH). 1

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity - MDPI. 5

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC (NIH). 2

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - Semantic Scholar. 3

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. 4

Sources

Independent Verification of the Therapeutic Potential of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of the novel compound, Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate. Given the absence of extensive published data on this specific molecule, we will deduce its plausible therapeutic applications based on its structural motifs and outline a rigorous, multi-stage experimental plan to validate its efficacy and mechanism of action, comparing it against established alternatives.

Introduction: Unpacking the Therapeutic Promise from Chemical Structure

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a synthetic organic compound characterized by three key structural features: a 5-nitrofuran ring, a phenyl group, and a diethyl methylene malonate moiety. The presence of the 5-nitrofuran scaffold is of particular interest, as this motif is found in a variety of compounds with demonstrated biological activity.[1][2][3] Nitrofurans have a well-documented history as antimicrobial agents and, more recently, have garnered significant attention for their potential as anticancer agents.[1][3][4] The proposed mechanism for their anticancer effect often involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells.[5][6][7][8]

Based on this structural analysis, we hypothesize that Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate possesses anticancer properties . This guide will, therefore, focus on a systematic approach to verify this hypothesis, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic and in vivo studies.

Experimental Design for Independent Verification

A robust and unbiased verification process is critical in preclinical drug discovery. The following experimental workflow is designed to be self-validating, with each stage building upon the last to provide a comprehensive profile of the compound's therapeutic potential.

Sourcing and Preparation of Test Compounds

The initial and crucial step is to procure the test compound, Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate, and appropriate comparators.

Protocol:

  • Procurement: Obtain Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate from a reputable chemical supplier. Ensure a certificate of analysis is provided to confirm purity and identity.

  • Comparator Compounds: Select well-characterized anticancer agents to serve as positive controls. For initial screening, a broad-spectrum cytotoxic agent like Doxorubicin is suitable. For more specific mechanistic studies, a DNA-damaging agent such as Melphalan could be included.[9]

  • Stock Solutions: Prepare high-concentration stock solutions of all test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to maintain stability. Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Stage 1: In Vitro Cytotoxicity Screening

The primary objective of this stage is to determine if the compound exhibits cytotoxic effects against cancer cells and to assess its selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Line Selection:

    • Cancer Cell Lines: A panel of human cancer cell lines from different tissue origins should be used. For example:

      • MCF-7: Breast adenocarcinoma (estrogen receptor-positive).[11]

      • MDA-MB-231: Triple-negative breast cancer.[4]

      • HCT-116: Colorectal carcinoma.[1][2]

      • A549: Lung carcinoma.

    • Non-Cancerous Cell Line: To assess selectivity, a non-cancerous human cell line, such as human embryonic kidney cells (HEK-293 ), should be included.[10]

  • Cell Seeding: Plate the cells in 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate and the comparator drugs (e.g., Doxorubicin). Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plates for a standard period, typically 48 or 72 hours.

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound on each cell line.[12]

Data Presentation:

The results of the cytotoxicity screening should be summarized in a clear, comparative table.

CompoundCell LineIC50 (µM)Selectivity Index (SI)¹
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonateMCF-7Hypothetical ValueHypothetical Value
MDA-MB-231Hypothetical ValueHypothetical Value
HCT-116Hypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical Value
HEK-293Hypothetical ValueN/A
Doxorubicin (Positive Control)MCF-7Literature ValueLiterature Value
MDA-MB-231Literature ValueLiterature Value
HCT-116Literature ValueLiterature Value
A549Literature ValueLiterature Value
HEK-293Literature ValueN/A

¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Stage 2: Mechanistic Elucidation - Apoptosis Induction

If the compound demonstrates potent and selective cytotoxicity, the next step is to investigate its mechanism of action. Based on the nitrofuran structure, a likely mechanism is the induction of apoptosis (programmed cell death).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat the most sensitive cancer cell line (identified in Stage 1) with Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a positive control known to induce apoptosis (e.g., Staurosporine or Doxorubicin).

  • Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization of Experimental Workflow:

G cluster_stage1 Stage 1: In Vitro Cytotoxicity cluster_stage2 Stage 2: Mechanism of Action cluster_stage3 Stage 3: In Vivo Validation cell_culture Cell Line Panel (MCF-7, HCT-116, HEK-293) treatment Compound Treatment (Test Compound & Doxorubicin) cell_culture->treatment mtt_assay MTT Assay (48-72h) treatment->mtt_assay data_analysis1 IC50 Determination & Selectivity Index Calculation mtt_assay->data_analysis1 apoptosis_assay Annexin V/PI Staining data_analysis1->apoptosis_assay If potent & selective data_analysis2 Quantification of Apoptosis, ROS Levels, and Protein Expression apoptosis_assay->data_analysis2 ros_detection ROS Detection Assay ros_detection->data_analysis2 western_blot Western Blot (Bax, Bcl-2, Caspase-3) western_blot->data_analysis2 xenograft Xenograft Mouse Model (e.g., MCF-7 in nude mice) data_analysis2->xenograft If apoptosis is confirmed in_vivo_treatment In Vivo Dosing xenograft->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight, Histopathology) in_vivo_treatment->toxicity_assessment data_analysis3 Efficacy and Safety Evaluation tumor_measurement->data_analysis3 toxicity_assessment->data_analysis3

Caption: Experimental workflow for the independent verification of therapeutic potential.

Hypothesized Mechanism of Action:

Many nitrofuran derivatives exert their cytotoxic effects by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[3]

G compound Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Induces mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2 ↓ Bcl-2 (Anti-apoptotic) mitochondria->bcl2 bax ↑ Bax (Pro-apoptotic) mitochondria->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

Stage 3: In Vivo Efficacy and Toxicity Assessment

Positive in vitro results must be validated in a living organism to assess efficacy and potential toxicity. The use of xenograft models, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical approach.[13][14]

Experimental Protocol: Xenograft Tumor Model

  • Model Establishment: Implant the most sensitive human cancer cell line (e.g., MCF-7) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[15]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Randomly assign the mice to treatment groups (e.g., vehicle control, Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate at two different doses, and a positive control like Doxorubicin or Melphalan).

  • Treatment Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers regularly and calculate the tumor volume.

    • Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.

    • Clinical Observations: Observe the mice for any signs of distress or adverse effects.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Key organs can be collected for histopathological analysis to assess toxicity.

Comparative Data Presentation:

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle ControlHypothetical Value0Hypothetical Value
Test Compound (Low Dose)Hypothetical ValueCalculated ValueHypothetical Value
Test Compound (High Dose)Hypothetical ValueCalculated ValueHypothetical Value
Doxorubicin (Positive Control)Hypothetical ValueCalculated ValueHypothetical Value

Conclusion and Future Directions

This guide outlines a systematic and comparative approach for the independent verification of the therapeutic potential of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate, with a focus on its hypothesized anticancer activity. The phased experimental design, from broad in vitro screening to specific mechanistic studies and in vivo validation, provides a rigorous pathway for evaluating its efficacy and selectivity.

Positive results from this comprehensive evaluation would establish a strong foundation for further preclinical development, including more advanced mechanistic studies (e.g., cell cycle analysis, Western blotting for key apoptotic proteins), pharmacokinetic and pharmacodynamic profiling, and testing in additional cancer models. The data generated will be crucial for determining whether this novel compound warrants consideration as a lead candidate for a new anticancer therapeutic.

References

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Charles River. [Link]

  • Mohamed, M. S., Elamin, K., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-14. [Link]

  • Zhong, C., Bai, L., et al. (2026, March 19). In vivo CRISPR screening for therapeutic target identification in xenograft models. AZoLifeSciences. [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (n.d.). Semantic Scholar. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Ricci, F., & Zucchetti, M. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Biotechnology, 13(10), 1335-1346. [Link]

  • Kowalski, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3166. [Link]

  • Vlachostergios, P. J., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477. [Link]

  • Al-Henhena, N., et al. (2015). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 35(1), 239-245. [Link]

  • Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024, July 2). MDPI. [Link]

  • Al Koussa, S., et al. (2020). A novel series of nitrofuran derivatives produces an anti‐tumor effect via a p53‐dependent mechanism. The FASEB Journal, 34(S1). [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. [Link]

  • Koussa, S. A., et al. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. Journal of Medicinal Chemistry. [Link]

  • Babgi, B., & Afifi, M. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. (n.d.). Diva-Portal.org. [Link]

  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (2024, March 5). ResearchGate. [Link]

  • Mechanism of nitrofuran activation and resistance (A) Schematic pathway... (n.d.). ResearchGate. [Link]

  • Koussa, S. A., et al. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. PubMed. [Link]

  • Koussa, S. A., et al. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. Journal of Medicinal Chemistry, 66(9), 6064-6086. [Link]

  • Atorvastatin and Nitrofurantoin Repurposed in the Context of Breast Cancer and Neuroblastoma Cells. (2023, March 15). PMC. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (n.d.). PMC. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022, December 2). MDPI. [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6651-6660. [Link]

  • A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. (2013, March 17). NWPII. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024, February 13). IntechOpen. [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). RSC Publishing. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022, November 12). MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe Handling, Operations, and Disposal

Hazard Assessment: Understanding the Risks

The rationale for selecting appropriate Personal Protective Equipment (PPE) is rooted in a clear understanding of the potential hazards posed by the chemical's structure. Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a complex molecule, and its hazard profile is a composite of the risks associated with its three primary components.

  • The Diethyl Malonate Backbone: Diethyl malonate and similar esters are known to be irritants.[1][2] They can cause irritation to the skin and serious irritation to the eyes.[1] While generally considered to have low acute toxicity, repeated or prolonged contact should be avoided.[3]

  • The Substituted Furan Ring: The furan ring system can be sensitive to acids, heat, and oxygen.[4] The 2 and 5 positions of the furan ring are typically more reactive to electrophilic attack.[4] While the furan moiety itself is a common structural motif in natural products, its stability can be influenced by its substituents.[5]

  • The 3-Nitrophenyl Group: This is the most significant contributor to the compound's potential toxicity. Aromatic nitro compounds are a class of chemicals with well-documented hazards.[6][7] They can be toxic and are often harmful to the environment.[8] Many nitroaromatic compounds can be absorbed through the skin and may cause damage to organs through prolonged or repeated exposure.[6][9] Some nitroaromatic compounds are also suspected of having carcinogenic or mutagenic properties.[8]

Given these considerations, the primary routes of potential exposure are inhalation (of dust if the compound is a solid, or aerosols), skin contact, and eye contact. The systemic toxicity of the nitroaromatic group is of particular concern.

Personal Protective Equipment (PPE) Selection

The selection of PPE must provide a reliable barrier against the identified hazards. The following table summarizes the recommended PPE for handling Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[10]Protects against splashes of solutions containing the compound and airborne particles, which could cause serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves.[10]Provides a barrier against skin contact, preventing irritation from the malonate portion and absorption of the potentially toxic nitroaromatic component.[6] Always check the manufacturer's glove compatibility and breakthrough time data.
Body Protection A standard laboratory coat is mandatory for small quantities. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[11]Prevents contamination of personal clothing and minimizes skin exposure.[10]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a certified chemical fume hood.[10]For large spills, in poorly ventilated areas, or when generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling ensures that safety protocols are consistently followed.

3.1. Preparation

  • Ensure the work area is clean and uncluttered.

  • All handling of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate should be conducted within a certified chemical fume hood to ensure adequate ventilation.[10]

  • Have an emergency spill kit readily accessible. The kit should contain a non-combustible absorbent material like sand or vermiculite.[12]

  • Don all required PPE as outlined in the table above before handling the chemical.[13]

3.2. Handling and Use

  • Carefully measure and dispense the required amount of the compound. Avoid generating dust if it is a solid.

  • Keep the container tightly closed when not in use.[13]

  • Avoid direct contact with skin and eyes.[3] In case of accidental contact, flush the affected area immediately with copious amounts of water.[1]

  • If weighing the solid, do so in the fume hood or in a ventilated balance enclosure.

3.3. Post-Handling

  • Thoroughly clean the work area after the procedure is complete.

  • Decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Remove and dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.[12]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Clean Work Area prep2 Work in Fume Hood prep1->prep2 prep3 Ready Spill Kit prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Measure & Dispense prep4->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Decontaminate Equipment post1->post2 post3 Dispose of PPE post2->post3 post4 Wash Hands post3->post4 disp1 Segregate Waste post4->disp1 disp2 Contact EHS disp1->disp2 G start Handling the Compound? ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_base q_spill Potential for Splash or Spill? q_dust Generating Dust or Aerosol? q_spill->q_dust No ppe_apron Add: Chemical Resistant Apron/Coveralls q_spill->ppe_apron Yes ppe_resp Add: NIOSH-Approved Respirator q_dust->ppe_resp Yes end Proceed with Caution q_dust->end No ppe_base->q_spill ppe_apron->q_dust ppe_resp->end

Caption: PPE selection decision tree based on experimental conditions.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Personal protective equipment for handling Diethyl 2-(2-oxopropyl)malonate. (n.d.). Benchchem.
  • Nitrocompounds, Aromatic. (2011, August 03). ILO Encyclopaedia of Occupational Health and Safety.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
  • Diethyl malonate - Safety Data Sheet. (n.d.). ChemicalBook.
  • Diethyl malonate. (2022, September 16). Apollo Scientific.
  • nitro razredčilo. (n.d.). Chemius.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.).
  • 3-nitrobenzoic acid. (n.d.). Sdfine.
  • Biological Treatment of Nitroaromatics in Wastewater. (2024, March 20). MDPI.
  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH.
  • Diethyl malonate.pdf - Safety Data Sheet. (2009, August 22).
  • mono-Ethyl malonate 1071-46-1. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Material Safety Data Sheet Diethyl malonate MSDS# 14274 Section 1. (2009, July 20). West Liberty University.
  • diethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)malonate. (n.d.). NextSDS.
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (n.d.). epa nepis.
  • Safety data sheet. (2022, October 19). Carl ROTH.
  • Technical Support Center: Synthesis of Substituted Furans. (n.d.). Benchchem.
  • (PDF) Biological Treatment of Nitroaromatics in Wastewater. (2024, March 13). ResearchGate.
  • Safety Data Sheet: Diethyl malonate. (n.d.). Carl ROTH.
  • Furan. (n.d.). Organic Syntheses Procedure.
  • Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (−)-Pyrenophorin. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. (n.d.). PMC.
  • Methods of Synthesis of β-Substituted Furan Derivatives. (n.d.). R Discovery.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.